

VU0463271: A Technical Guide for Researchers

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An In-depth Analysis of the Potent and Selective KCC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **VU0463271**, a potent and selective inhibitor of the K-Cl cotransporter 2 (KCC2). This document details its chemical structure, physicochemical properties, mechanism of action, and experimental applications, serving as a vital resource for professionals in neuroscience research and drug development.

Core Chemical and Pharmacological Properties

VU0463271, with the chemical name N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide, is a small molecule inhibitor that has become an invaluable tool for studying the physiological roles of KCC2.[1] Its selectivity and potency make it a superior research tool compared to less specific inhibitors like furosemide.[2][3][4]

Physicochemical and Biological Activity Data

The following tables summarize the key quantitative data for **VU0463271**.



Property	Value	Reference
Chemical Name	N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide	[1]
Molecular Formula	C19H18N4OS2	[1][5]
Molecular Weight	382.50 g/mol	[1][5]
CAS Number	1391737-01-1	[1][5]
Appearance	Off-white to yellow solid	[5]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in DMSO (up to 25 mg/mL or 65.36 mM)	[1][5]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years	[5]

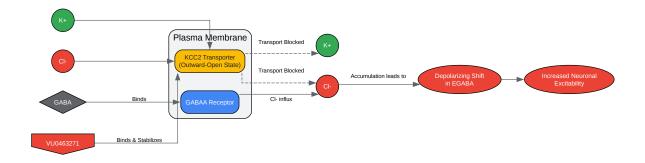
Biological Activity	Value	Reference
Primary Target	K-Cl Cotransporter 2 (KCC2)	[1]
IC50	61 nM	[1][5]
Selectivity	>100-fold selectivity versus Na-K-2Cl cotransporter 1 (NKCC1)	[1][5]
Pharmacokinetics (Rat)	Clearance (CL) = 57 mL/min/kg; Volume of distribution (Vss) = 0.4 L/kg; Half-life (t1/2) = 9 min	[5]

Mechanism of Action: Stabilizing an Outward-Open Conformation



VU0463271 exerts its inhibitory effect on KCC2 by binding to the transporter and stabilizing it in an outward-open conformation. This action prevents the conformational changes necessary for the transport of potassium (K+) and chloride (Cl-) ions out of the neuron. By locking the transporter in this state, **VU0463271** effectively blocks its function, leading to an increase in intracellular chloride concentration.

The diagram below illustrates the signaling pathway associated with KCC2 function and the point of intervention by **VU0463271**.



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KCC2 Signaling and VU0463271 Inhibition

Experimental Protocols

VU0463271 is a versatile tool used in a variety of experimental settings to probe the function of KCC2. Below are generalized methodologies for common assays.

In Vitro Electrophysiology (Patch-Clamp)

This protocol is designed to measure the effect of **VU0463271** on the GABA reversal potential (EGABA) in cultured neurons or brain slices.[2]

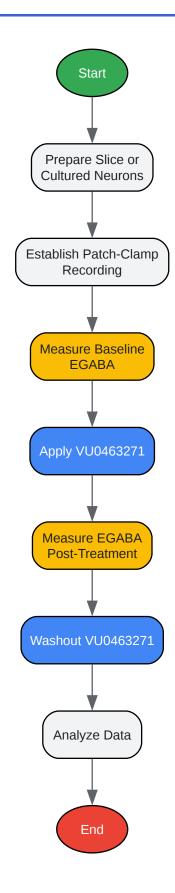


Methodology:

- Preparation: Prepare artificial cerebrospinal fluid (aCSF) for brain slices or a suitable extracellular solution for cultured neurons. Prepare an intracellular solution for the patch pipette.
- Recording: Establish a whole-cell or perforated-patch recording from the neuron of interest.
- Baseline Measurement: Determine the baseline EGABA by applying puffs of a GABAA receptor agonist (e.g., muscimol) at various holding potentials.
- **VU0463271** Application: Perfuse the recording chamber with a solution containing **VU0463271** (typically 100 nM to 10 μ M) dissolved in the extracellular solution.[2]
- Post-treatment Measurement: After a sufficient incubation period (e.g., 5-10 minutes), remeasure EGABA.
- Washout: Perfuse the chamber with the control extracellular solution to observe any reversal
 of the effect.

The following diagram outlines the workflow for a typical electrophysiology experiment.





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Electrophysiology Experimental Workflow



Thallium (TI+) Influx Assay

This high-throughput screening assay is used to measure KCC2 activity by monitoring the influx of thallium, a surrogate for potassium.

Methodology:

- Cell Culture: Plate HEK-293 cells stably expressing KCC2 in 384-well plates.[6]
- Compound Preparation: Prepare a dilution series of VU0463271 in an appropriate assay buffer.
- Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., Thallos-AM).[6][7]
- Compound Incubation: Add the VU0463271 dilutions to the wells and incubate for a specified period.
- Stimulation and Measurement: Add a stimulus buffer containing thallium and immediately begin measuring fluorescence intensity over time using a plate reader.
- Data Analysis: Calculate the rate of thallium influx and determine the IC50 of VU0463271.

Applications in Research

VU0463271 has been instrumental in elucidating the role of KCC2 in various neurological processes and disorders.

- Synaptic Inhibition: By selectively inhibiting KCC2, researchers can study its critical role in maintaining the low intracellular chloride concentration necessary for hyperpolarizing GABAergic inhibition.[2]
- Epilepsy: Studies using VU0463271 have shown that KCC2 dysfunction can lead to hyperexcitability and epileptiform discharges, highlighting KCC2 as a potential therapeutic target for epilepsy.[3][4][8]
- Neuropathic Pain and Spasticity: Research indicates that KCC2 upregulation can be beneficial in models of neuropathic pain and spasticity, and VU0463271 is used to probe the underlying mechanisms.[9]



 Neurodevelopmental Disorders: Given the role of KCC2 in the developmental switch of GABAergic signaling from excitatory to inhibitory, VU0463271 is a valuable tool for studying disorders where this process may be disrupted.[9]

Conclusion

VU0463271 is a powerful and selective pharmacological tool that has significantly advanced our understanding of KCC2 function in health and disease. Its well-defined chemical properties and mechanism of action, coupled with its utility in a range of experimental paradigms, make it an indispensable compound for researchers in neuroscience and drug discovery. This guide provides the foundational knowledge required for the effective application of **VU0463271** in a research setting.

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